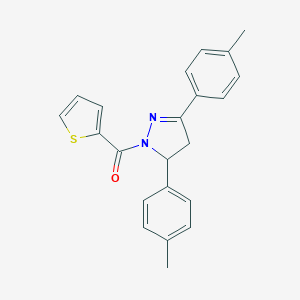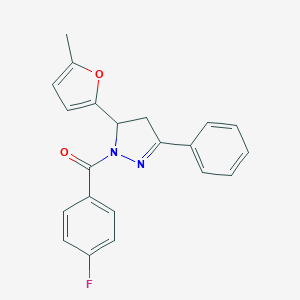![molecular formula C16H16N6O4S B292258 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292258.png)
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative of sulfonamide, which is known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of diseases. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide in lab experiments is that it exhibits a wide range of biological activities, making it useful for investigating various diseases and conditions. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it exerts its biological effects. Another direction could be to investigate the potential therapeutic applications of this compound in various diseases and conditions, such as cancer and inflammation. Additionally, research could be conducted to develop new derivatives of this compound that exhibit improved efficacy and reduced toxicity.
合成法
The synthesis of 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide involves the reaction of 2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline with hydrazine hydrate and 4-fluorobenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain the final product.
科学的研究の応用
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has been used in various scientific research studies to investigate its potential therapeutic applications. For example, it has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation in animal models.
特性
分子式 |
C16H16N6O4S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N6O4S/c17-27(25,26)10-7-5-9(6-8-10)19-20-13-14-18-12-4-2-1-3-11(12)16(24)22(14)21-15(13)23/h5-8,19H,1-4H2,(H,21,23)(H2,17,25,26)/b20-13- |
InChIキー |
FUJQEWDOUPMCMC-MOSHPQCFSA-N |
異性体SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N3 |
SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)S(=O)(=O)N)C(=O)N3 |
正規SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)S(=O)(=O)N)C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-bis(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292182.png)

![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292194.png)
![2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292195.png)
![(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292196.png)
![(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292197.png)
![(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292198.png)